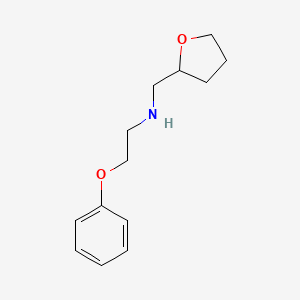
2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine
Übersicht
Beschreibung
The compound "2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine" is a chemical entity that can be associated with a variety of research areas, including the synthesis of fluorescent probes, polyimides, heterocyclic systems, and pharmaceutical intermediates. The papers provided discuss various pyridine derivatives and their applications, which can be related to the compound due to the shared pyridine core structure.
Synthesis Analysis
The synthesis of pyridine derivatives is a common theme in the provided papers. For instance, the one-pot synthesis of imidazo[1,2-a]pyridine derivatives is reported, which involves the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis . Similarly, novel polyimides derived from pyridine-containing monomers are synthesized through a series of chemical reactions including nitro displacement, acidic hydrolysis, and cyclodehydration . Another study describes the synthesis of a diamine monomer containing a pyridine unit through Friedel–Crafts acylation, nitrification, and deoxidization, which is then used to prepare polyimides . These methods provide insights into the potential synthetic routes that could be applied to the synthesis of "2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine".
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their properties and applications. For example, the crystal structure of a 2-amino-5-chloropyridine cocrystal is determined using single crystal X-ray diffraction, revealing hydrogen bonding interactions that stabilize the structure . Another study reports on the crystal structure of a 2H-pyrazolo[4,3-c]pyridine derivative, which includes intramolecular C—H⋯Cl contacts and dimeric C—Cl⋯π interactions . These findings suggest that the molecular structure of "2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine" would also be characterized by specific intermolecular and intramolecular interactions.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is explored in several papers. For instance, the utility of a chloro-substituted compound for constructing various heterocyclic systems is demonstrated, with reactions yielding a range of fused ring structures . Antidiabetic and antioxidant activities of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives are also evaluated, indicating the potential for bioactive applications . These studies highlight the versatility of pyridine derivatives in chemical reactions, which could be relevant to "2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are diverse. Polyimides containing pyridine moieties exhibit good thermal stability, mechanical properties, and low dielectric constants . The solubility and thermal behavior of polyimides derived from a pyridine-containing diamine monomer are characterized, providing information on their potential applications . These properties are important for the practical use of "2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine" in various fields.
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-11-5-3-9(7-12(11)19-2)14(17)10-4-6-13(15)16-8-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRJERYHBQEPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,4-dimethoxybenzoyl)pyridine | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B3023657.png)

![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3023660.png)




